molecular formula C22H18FN3S2 B2857116 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine CAS No. 923193-25-3

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine

Cat. No.: B2857116
CAS No.: 923193-25-3
M. Wt: 407.53
InChI Key: XOYNQTCWIGUGRC-UHFFFAOYSA-N
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Description

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is a heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities The compound features a thiazole ring fused with a pyridazine moiety, which is further substituted with a 4-fluorophenyl group and a 4-methylbenzylthio group

Scientific Research Applications

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Pyridazine Moiety: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Substitution Reactions: The 4-fluorophenyl and 4-methylbenzylthio groups are introduced via nucleophilic substitution reactions using corresponding halides and thiols.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides and thiols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-4-methylthiazole: Lacks the pyridazine moiety and the 4-methylbenzylthio group.

    4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)thiazole: Lacks the 4-fluorophenyl group.

    2-(4-Fluorophenyl)-4-methyl-5-(pyridazin-3-yl)thiazole: Lacks the 4-methylbenzylthio group.

Uniqueness

3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-6-{[(4-methylphenyl)methyl]sulfanyl}pyridazine is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both the 4-fluorophenyl and 4-methylbenzylthio groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3S2/c1-14-3-5-16(6-4-14)13-27-20-12-11-19(25-26-20)21-15(2)24-22(28-21)17-7-9-18(23)10-8-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYNQTCWIGUGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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